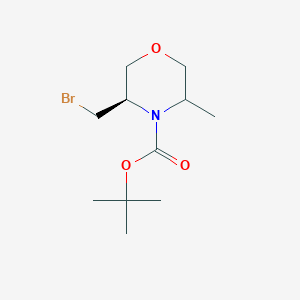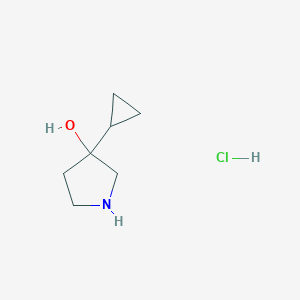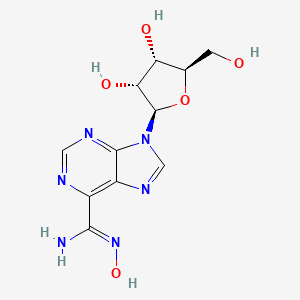![molecular formula C16H13FN2S B12940187 1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- CAS No. 265113-37-9](/img/structure/B12940187.png)
1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methylthiophenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole typically involves the condensation of 4-fluoroaniline and 4-(methylthio)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: It is used in studying enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and methylthiophenyl groups enhance its binding affinity and selectivity towards these targets. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with the target, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)urea
- (4-Fluorophenyl)(4-(methylthio)phenyl)methanol
Comparison: 1-(4-Fluorophenyl)-5-(4-(methylthio)phenyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct biological properties compared to other similar compounds. The fluorophenyl and methylthiophenyl groups further enhance its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
CAS No. |
265113-37-9 |
|---|---|
Molecular Formula |
C16H13FN2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylsulfanylphenyl)imidazole |
InChI |
InChI=1S/C16H13FN2S/c1-20-15-8-2-12(3-9-15)16-10-18-11-19(16)14-6-4-13(17)5-7-14/h2-11H,1H3 |
InChI Key |
DPAHIKXMXAXCNO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)
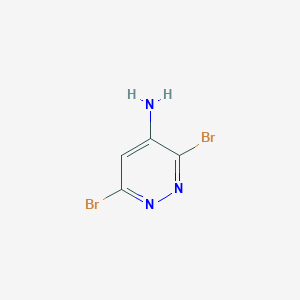
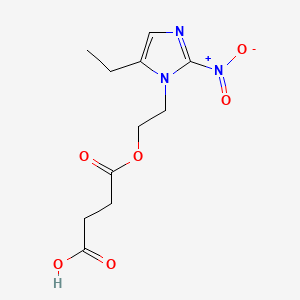


![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)
